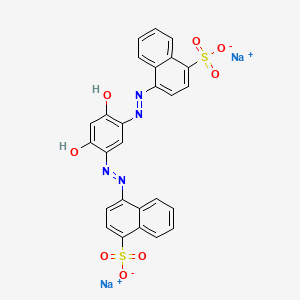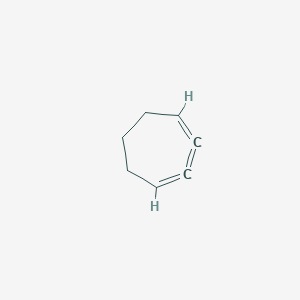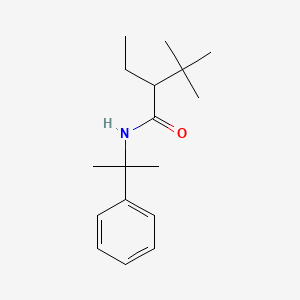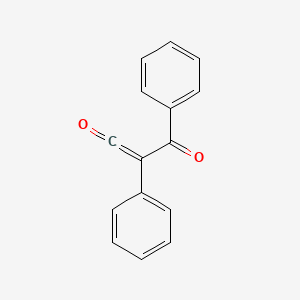
(Trifluorosilyl)methyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Trifluorosilyl)methyl 4-methylbenzoate is an organosilicon compound that features a trifluorosilyl group attached to a methyl 4-methylbenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluorosilyl)methyl 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with a trifluorosilylating agent. One common method includes the use of trifluorosilane (HSiF3) in the presence of a catalyst such as palladium or platinum. The reaction is generally carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
(Trifluorosilyl)methyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the trifluorosilyl group to other functional groups, such as hydrosilanes.
Substitution: Nucleophilic substitution reactions can replace the trifluorosilyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Hydrosilanes.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Trifluorosilyl)methyl 4-methylbenzoate has several applications in scientific research:
Biology: Potential use in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which (Trifluorosilyl)methyl 4-methylbenzoate exerts its effects involves the interaction of the trifluorosilyl group with various molecular targets. The trifluorosilyl group can enhance the lipophilicity and stability of the compound, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Trifluorosilyl)methyl benzoate: Similar structure but lacks the methyl group on the benzoate moiety.
(Trifluorosilyl)methyl 4-chlorobenzoate: Contains a chlorine atom instead of a methyl group on the benzoate ring.
(Trifluorosilyl)methyl 4-nitrobenzoate: Contains a nitro group instead of a methyl group on the benzoate ring.
Uniqueness
(Trifluorosilyl)methyl 4-methylbenzoate is unique due to the presence of both the trifluorosilyl group and the methyl group on the benzoate moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
76240-90-9 |
|---|---|
Molekularformel |
C9H9F3O2Si |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
trifluorosilylmethyl 4-methylbenzoate |
InChI |
InChI=1S/C9H9F3O2Si/c1-7-2-4-8(5-3-7)9(13)14-6-15(10,11)12/h2-5H,6H2,1H3 |
InChI-Schlüssel |
FFWGMNGLWQMQLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC[Si](F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


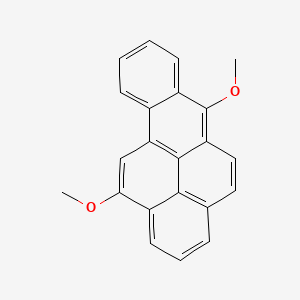

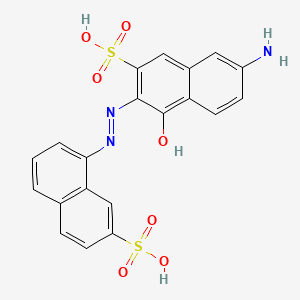
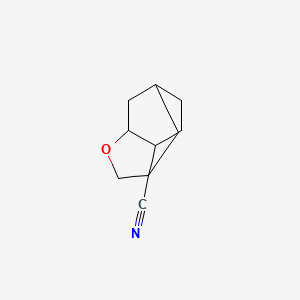

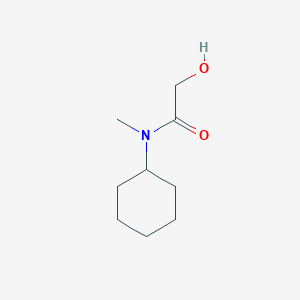
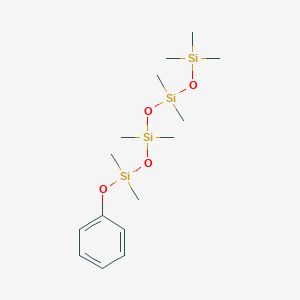

![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)
